Lambro A Johnson,
John de Jersey,
Paul P Masci,
Kong-Nan Zhao,
Nigel C Bennett,
Goce Dimeski,
Michael Grant,
Martin F Lavin
PMID: 32814078
DOI:
10.1016/j.ab.2020.113907
Abstract
Snake venom prothrombin activators such as Ecarin are readily assayed by continuous spectrophotometric monitoring of p-nitroaniline production in a one step assay containing prothrombin and a p-nitroanilide peptide substrate for thrombin. The coupled reactions result in accelerating p-nitroaniline (pNA) production over the course of the assay giving non-linear progress curves, from which initial velocities are not readily obtained. Most studies therefore resort to approximate estimates of activity, based on the absorbance reached at an arbitrary time. A simple kinetic analysis of the coupled reactions shows that the early points of such curves should be fitted by second order polynomials, representing the accelerating reaction rate in μmol pNA/min/min. The first derivative of the polynomial then gives the increasing velocity of pNA production in μmol pNA/min over the time course of the assay. We demonstrate here that, with the substrate S2238, these rates can be converted to absolute thrombin concentrations using the Michaelis-Menten equation, substituted with values for kcat and Km. These thrombin concentrations increase linearly over the time course of the assay allowing the activity to be expressed in units, defined as μmol product/min, most commonly used to report enzyme activity.
Kirara Ishida,
Yushi Nakamura,
Tetsuo Ohta,
Yohei Oe
PMID: 33477543
DOI:
10.3390/molecules26020482
Abstract
A molecular probe with l-phenylalanine
-nitroanilide and l-lysin 4-methylcoumaryl-7-amide, in which these amino acid derivatives are connected through a succinic-acid spacer, was prepared. Trypsin and papain were detected by blue-fluorescence emission of generated 7-amino-4-methylcoumarin (AMC). α-Chymotrypsin and nattokinase were detected from both the blue-fluorescence emission of AMC and the UV absorbance of
-nitroaniline. In addition, different time courses of
-nitroaniline and AMC were observed between the reaction of
with α-chymotrypsin and that with nattokinase. In the case of nattokinase, both the fluorescence emission and UV absorbance slowly increased. In contrast, the increasing UV absorbance was saturated at the early stage of the reaction of the present probe with chymotrypsin, whereas the fluorescence emission continuously increased in the following stages.
F Laghrib,
N Ajermoun,
M Bakasse,
S Lahrich,
M A El Mhammedi
PMID: 31152833
DOI:
10.1016/j.ijbiomac.2019.05.209
Abstract
This paper reports on the fabrication of material comprised of chitosan stabilized silver nanoparticles on the carbon paste and its electro-catalytic reduction toward 4-nitroaniline. The synthesized material was obtained when AgNO
was mixed with chitosan as a stabilizing agent and NaBH
as a reducing agent. The developed Chitosan-AgNPs has been confirmed using UV-Vis spectroscopy, X-Ray diffraction analysis, scanning electron microscopy (SEM) and infrared spectroscopy. The synthesized chitosan-Ag NPs exhibit particle size around 51 nm. To build a voltammetric sensor (Chitosan-Ag NPs/CPE), a carbon paste electrode has immersed in the liquid suspension of chitosan-Ag NPs, thus, it could be employed for electro-catalytic reduction of 4-NA in 0.1 M Britton-Robinson buffer solution (B-R, pH 2). Therefore, the reduction over-potential of 4-NA shifted from -752.26 mV at CPE to -304 mV at chitosan-Ag NPs/CPE, and then showing a surface controlled process with the catalytic rate constant (Kcat) of 0.125 × 10
M
s
and a coefficient of diffusion (D) of 2.20 × 10
cm
s
with an enhanced current response. Under optimized conditions, the electro-catalytic reduction peak current of 4-NA increased linearly with increasing of 4-NA concentration over the range of 1 μM to 0.5 mM (R
= 0.9866) with a detection limit of 0.86 μM (3 × Sb/P).
Danniele Miranda Bacila,
Anildo Cunha Jr,
Vanessa Gressler,
Gerson Neudí Scheuermann,
Arlei Coldebella,
Luizinho Caron,
Luciana Igarashi-Mafra,
Vivian Feddern
PMID: 31322885
DOI:
10.1021/acs.jafc.9b02259
Abstract
The diphenylurea 4,4'-dinitrocarbanilide (DNC) is the residue of concern left in edible tissues of broilers fed diets containing the anticoccidial nicarbazin. When chicken meat is submitted to thermal processing,
-nitroaniline (
-NA) is expected from DNC degradation. This work aimed at evaluating whether thermal processing of DNC-containing chicken meat induces
-NA appearance. First, a hydrolysis assay was performed in aqueous solutions at 100 °C in different pH, confirming that DNC cleavage yields
-NA. Then a novel LC-MS/MS method was used to detect traces of this aromatic amine in DNC-containing chicken breast fillets subjected to cooking methods. Our evidence showed
-NA occurrence in such chicken meat samples, which corroborated results from hydrolysis assay. The
-NA appearance in fillets was rather discrete during boiling treatment, but its concentration became pronounced over time for grilling, frying, and roasting, achieving respectively 326.3, 640.0, and 456.9 μg/kg. As far as we are concerned, no other research identified degradation products from DNC residue in heat-processed chicken fillets. Therefore, this study leads to additional approaches to assess impacts on food safety.
Zhe Ling,
Feng Xu,
J Vincent Edwards,
Nicolette T Prevost,
Sunghyun Nam,
Brian D Condon,
Alfred D French
PMID: 31047078
DOI:
10.1016/j.carbpol.2019.04.027
Abstract
Nanocellulose has functionalities suitable for efficient sensor transducer surface design including crystallinity, biocompatible and high specific surface area. Here we explore two forms of nanocellulose as transducer surfaces to enable colorimetric detection of human neutrophil elastase (HNE), and a wide range of inflammatory diseases. A deep eutectic solvent (DES) was utilized to mediate formation of cotton cellulose nanocrystals (DCNCs) employed to prepare a peptide-cellulose conjugate as a protease sensor of HNE. The tetrapeptide-cellulose analog on DCNC is contrasted with an analogous derivative of TEMPO-oxidized wood cellulose nanofibrils (WCNFs). DCNCs showed greater degree of substitution of HNE tetrapeptide and sensitivity to the elastase than WCNFs, despite the smaller surface area and pore sizes. XRD models revealed the higher crystallinity and larger crystallite sizes of DCNCs, indicating the well-arranged cellulose chains for immobilization of the tetrapeptide on (110) lattice reflections of cellulose crystals. The sensitivity of DCNCs-based colorimetric sensor was less than 0.005 U/mL, which would provide a convenient, sensitive sensor applicable for improved colorimetric point of care protease biomarker detection.
F Laghrib,
A Farahi,
M Bakasse,
S Lahrich,
M A El Mhammedi
PMID: 30981774
DOI:
10.1016/j.ijbiomac.2019.04.068
Abstract
A sensitive, selective and reproducible electrochemical method has been established for the electroanalysis of 4-nitroaniline (4-NA) using a carbon paste electrode modified with a chitosan solution gelled in acetic acid (CS@CPE). The modified electrode was then characterized spectroscopically using Fourier Transform Infrared (FTIR) spectroscopy. In addition, the electrochemical and interfacial characteristics of the as-prepared modified electrode were assessed by potentiodynamic cyclic voltammetry (CV) and AC electrochemical impedance spectroscopy (EIS). Differential pulse voltammetry (DPV) was additionally used to deduce the trace amounts of (4-NA) in phosphate buffered saline (PBS) of pH7.0 as an ideal electrolyte. Under optimized conditions, the peak current of 4-NA increased linearly with the increasing 4-NA concentration over the range of 0.1μM to 0.1Mm. The calibration curve presents two linear ranges of current versus 4-NA concentration with a detection limit of 93.4nM (3sb/B). The repeatability of the current peak registered at CS@CPE was performed at a level of 0.5μM 4-NA employing one sensor on the same day for eight measurements. The relative standard deviation was 3.5%.
C Ben Ali Hassine,
H Barhoumi
PMID: 30171830
DOI:
10.1016/j.ab.2018.08.023
Abstract
The electrochemical modification of a glassy carbon electrode using reduced poly-4 nitroaniline (P-4NA) and it's applicability for determination of metallic ions was performed in this study. The electrode modification was performed by cyclic voltammetry in the potential range between 0.9 V and 1.4 V vs Ag/Ag
(in 10 mM AgNO
) at the scan rate of 100 mV/s by 50 cycles in non-aqueous media. The reduction of nitro groups on the P-4NA modified glassy carbon electrode surface was performed in the potential range between -0.1 V and -0.8 V vs Ag/AgCl(Sat. KCl) at a scan rate of 100 mV/s in 100 mM aqueous HCl solution. The reduced P-4NA glassy carbon surface was modified with the murexide. The affinity of the modified glassy carbon electrode with some metallic ions was investigated by electrochemical impedance spectroscopy method in phosphate buffer solution (pH = 5).
Chiara Maria Antonietta Gangemi,
Mario Iudici,
Luca Spitaleri,
Rosalba Randazzo,
Massimiliano Gaeta,
Alessandro D'Urso,
Antonino Gulino,
Roberto Purrello,
Maria Elena Fragalà
PMID: 31540076
DOI:
10.3390/molecules24183344
Abstract
The dispersion of para-nitroaniline (p-NA) in water poses a threat to the environment and human health. Therefore, the development of functional adsorbents to remove this harmful compound is crucial to the implementation of wastewater purification strategies, and electrospun mats represent a versatile and cost-effective class of materials that are useful for this application. In the present study, we tested the ability of some polyethersulfone (PES) nanofibers containing adsorbed porphyrin molecules to remove p-NA from water. The functional mats in this study were obtained by two different approaches based on fiber impregnation or doping. In particular, meso-tetraphenyl porphyrin (H
TPP) or zinc(II) meso-tetraphenyl porphyrin (ZnTPP) were immobilized on the surface of PES fiber mats by dip-coating or added to the PES electrospun solution to obtain porphyrin-doped PES mats. The presence of porphyrins on the fiber surfaces was confirmed by UV-Vis spectroscopy, fluorescence measurements, and XPS analysis. p-NA removal from water solutions was spectrophotometrically detected and evaluated.
Fátima A R Mota,
Sarah A P Pereira,
André R T S Araujo,
M Lúcia M F S Saraiva
PMID: 33401768
DOI:
10.3390/molecules26010200
Abstract
Human neutrophil elastase (HNE) is used as diagnostic biomarker for inflammation/infection. In this work, 10 ionic liquids (ILs) and 11 ionic liquids active pharmaceutical ingredients (ILs-APIs) were tested to evaluate the inhibition effect on the activity of porcine pancreatic elastase enzyme, frequently employed as a model for HNE. The insertion of ionic liquids in some drugs is useful, as the insertion of ILs with inhibitory capacity will also slow down all processes in which this enzyme is involved. Therefore, a spectrophotometric method was performed to the determination of EC
values of the compounds tested. EC
values of 124 ± 4 mM to 289 ± 11 mM were obtained, with the most toxic IL for elastase being tetrabutylammonium acetate and the least toxic 1-butyl-3-methylimidazolium acetate. Moreover, sodium salicylate (raw material) presented the lower and benzethonium bistriflimide the higher EC
when compared with all the IL-APIs tested. This work provides significant information about the effect of the studied IL and IL-APIs in elastase enzyme activity.
Ataf Ali Altaf,
Muhammad Hamayun,
Bhajan Lal,
Muhammad Nawaz Tahir,
Alvin A Holder,
Amin Badshah,
Debbie C Crans
PMID: 30117513
DOI:
10.1039/c8dt01726c
Abstract
Twenty-three compounds in two series of ferrocene-based anilides, with the general formula C5H5-Fe-C5H4-C6H4-NH-CO-C6H4-R (where R = H, F, Cl, CH3 and OCH3), have been successfully synthesized. The compounds were characterized by elemental analysis and FTIR, 1H NMR and 13C NMR spectroscopy. Two compounds (M07 and P09) were characterized by X-ray crystallography. Solid state studies indicate that ferrocene derivatives with the conformation of meta amide substituents engage in intermolecular H-bonding, which stabilizes the meta derivatives over their para analogues. The H-bonding takes place when the conformation of the ferrocene changes by rotation around the C-N bond, favoring interactions between two molecules in adjacent layers in the solid state. The potential importance of this H-bonding to the biological effects of these molecules was investigated using both experimental and computational studies. All the compounds were found to inhibit butyrylcholinesterase. The most active compound shows 50% inhibition at a concentration of 9 ± 0.2 μM, similar to the known drug galantamine (with an IC50 of 8 μM). Compounds with the ferrocene moiety meta to the amide linkage were consistently found to be slightly more active than the other structural isomers, suggesting that the H-bonding may only slightly increase the overall affinity for the protein. Computational studies confirmed the limited effects of the H-bonding in the presence and absence of water in the active site of butyrylcholinesterase, supporting the importance of hydrophobicity for inhibitors of this enzyme.